



Application Notes and Protocols for the Quantification of Nisin in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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These application notes provide detailed methodologies for the quantification of nisin, a bacteriocin widely used as a natural food preservative, in various food matrices. Accurate determination of nisin concentration is crucial for ensuring product safety, quality, and regulatory compliance. This document outlines several established methods, including microbiological, chromatographic, and immunological assays, complete with experimental protocols and comparative data.

Introduction to Nisin and the Importance of its Quantification

Nisin is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including foodborne pathogens like Listeria monocytogenes, making it an effective food preservative (E234) in over 50 countries.[1][2] The use of nisin is regulated, with maximum permitted levels varying depending on the food product and the country.[1][2] Furthermore, the activity of nisin can diminish during food processing and storage due to factors like temperature, pH, and interactions with food components.[3][4] Therefore, reliable and sensitive methods for quantifying nisin in food samples are essential for quality control, ensuring product efficacy throughout its shelf life, and for regulatory oversight.[3]

Methods for Nisin Quantification



Several analytical techniques have been developed and are commonly employed for the quantification of nisin in food. These methods can be broadly categorized as:

- Microbiological Assays: These methods rely on the inhibitory effect of nisin on a sensitive indicator microorganism.
- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high specificity and sensitivity for nisin detection and quantification.
- Immunological Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) utilize specific antibodies to detect and quantify nisin.

The choice of method often depends on the food matrix, the required sensitivity and specificity, available equipment, and the purpose of the analysis.

Data Presentation: Comparison of Nisin Quantification Methods

The following table summarizes the performance characteristics of different nisin quantification methods based on published data.



Method	Principle	Food Matrix	Limit of Detection (LOD) / Limit of Quantific ation (LOQ)	Recovery (%)	Key Advantag es	Key Disadvant ages
Agar Diffusion Assay	Measurem ent of inhibition zone of a sensitive microorgan ism (e.g., Micrococcu s luteus)	Sandwich Spread	100 ng/g[5]	Variable	Simple, low cost	Low specificity, interferenc e from other inhibitory substances , less precise[5] [6]
GFP- Based Bioassay	Nisin- induced expression of Green Fluorescen t Protein (GFP) in a reporter strain (L. lactis)	Milk, Processed Cheese, Salad Dressing, Canned Tomatoes, Liquid Egg	0.2 ng/mL (milk), 3.6 ng/g (cheese), 1 ng/g (salad dressing & tomatoes), 2 ng/g (liquid egg) [7]	Not always reported	High sensitivity, high specificity, suitable for complex matrices[3]	Requires specialized reporter strains and fluorescenc e measurem ent equipment



Biolumines cence Bioassay	Nisin- induced expression of luciferase in a reporter strain (L. lactis)	Milk	0.075 ng/mL[8]	Not always reported	Extremely high sensitivity[8]	Requires a luminomet er and careful timing of substrate addition[5]
HPLC	Separation and UV detection of nisin	Dairy products, soy sauce products, cooked meat products	194-205 IU/mL	90.40% - 101.34%[9]	Good precision and accuracy	Lower sensitivity compared to bioassays and LC- MS/MS, potential for matrix interferenc e
LC-MS/MS	Separation by liquid chromatogr aphy and detection by mass spectromet ry	Cow Milk, Cheese	LOQ for Nisin A: ~12.9 µg/kg (milk), ~10.2 µg/kg (cheese). LOQ for Nisin Z: ~10.9 µg/kg (milk), ~12.6 µg/kg	83.8% - 104.4% (milk), 74.4% - 113.9% (cheese)[4] [10]	High specificity and sensitivity, can differentiat e nisin variants (A and Z)[4] [10]	High equipment cost, requires skilled operators



			(cheese)[4] [10]			
ELISA	Antibody- based detection of nisin	Pure solution, Milk, Whey	5-10 ng/mL (pure solution), 0.155 μg/mL (milk and whey)[8]	Not always reported	High throughput potential	Susceptibl e to matrix interferenc e, potential cross- reactivity with structurally similar molecules[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this application note.

Protocol 1: Microbiological Agar Diffusion Assay

This protocol is a modification of the widely used well diffusion assay to improve sensitivity and accuracy.[6]

- 1. Indicator Microorganism and Media:
- · Indicator strain: Micrococcus luteus.
- Growth medium: Tryptic Soy Broth (TSB).
- Assay medium: Tryptic Soy Agar (TSA) with a reduced agar concentration (0.75%) and buffered with 1% Na₂HPO₄.
- 2. Preparation of Standard Nisin Solutions:
- Prepare a stock solution of nisin A (e.g., 1000 IU/mL) in 0.02 N HCl.
- Prepare a series of working standards by diluting the stock solution in 0.02 N HCl to obtain concentrations ranging from 1 to 100 IU/mL.



3. Sample Preparation:

- Homogenize 10 g of the food sample with 90 mL of 0.02 N HCl.
- Adjust the pH of the slurry to 2.0 with HCl.
- Heat the slurry in a boiling water bath for 5 minutes, then cool rapidly.
- Centrifuge the slurry at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.45 µm filter. This filtrate is the sample extract.

4. Assay Procedure:

- Prepare the assay agar by autoclaving TSA with 0.75% agar and 1% Na₂HPO₄. Cool to 45-50°C.
- Inoculate the molten agar with an overnight culture of Micrococcus luteus to a final concentration of approximately 10⁶ CFU/mL.
- Pour 20 mL of the inoculated agar into sterile Petri dishes and allow to solidify.
- Create wells (e.g., 6 mm diameter) in the agar.
- Pipette 50 μL of each nisin standard and sample extract into separate wells.
- Incubate the plates at 30°C for 18-24 hours.
- Measure the diameter of the inhibition zones.

5. Quantification:

- Create a standard curve by plotting the logarithm of the nisin concentration against the diameter of the inhibition zones.
- Determine the nisin concentration in the sample extract from the standard curve and calculate the concentration in the original food sample.

Protocol 2: Green Fluorescent Protein (GFP)-Based Bioassay

This protocol utilizes a genetically engineered Lactococcus lactis strain that produces GFP in response to nisin.[3][7]

- 1. Reporter Strain and Culture Conditions:
- Reporter strain: Lactococcus lactis LAC275, which contains the gfpuv reporter gene under the control of the nisin-inducible nisA promoter.[3]
- Growth medium: M17 broth supplemented with 0.5% glucose (M17G).



- Assay medium: M17G containing 0.1% Tween 80 and 10 μg/mL chloramphenicol (M17GTw).
 [3]
- 2. Preparation of Standard Nisin Solutions:
- Prepare a nisin stock solution in 0.02 N HCl.
- Prepare working standards by serially diluting the stock solution in M17GTw to achieve final assay concentrations typically ranging from 10 to 300 pg/mL.[3]
- 3. Sample Preparation:
- Milk: Dilute milk samples 1:4 with 0.1% Tween 80.[3]
- Processed Cheese: Homogenize 1 g of cheese in 9 mL of 0.1% Tween 80. Further dilute to a final concentration of 25 mg/mL in the assay.[3]
- Liquid Egg: Dilute liquid egg 1:100 with 0.1% Tween 80 to avoid inhibition of the reporter strain by lysozyme.[3]
- Other Foods (e.g., salad dressings, canned tomatoes): Dilute extensively with 0.1% Tween 80 to minimize matrix interference.[3]

4. Assay Procedure:

- Grow the L. lactis LAC275 reporter strain overnight in M17G.
- In a 96-well microplate, combine 50 μL of the prepared nisin standards or food sample dilutions with 150 μL of a 1:50 dilution of the overnight reporter culture in M17GTw.
- Incubate the microplate at 30°C for a set period (e.g., 3-5 hours).
- Measure the fluorescence using a microplate reader with excitation at ~395 nm and emission at ~509 nm.

5. Quantification:

- Construct a standard curve by plotting the fluorescence intensity against the nisin concentration.
- Calculate the nisin concentration in the food samples based on the standard curve, accounting for the dilution factor.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Methodological & Application





This protocol describes a reversed-phase HPLC method for the quantification of nisin.[9]

1. Equipment and Reagents:

- · HPLC system with a UV detector.
- · Reversed-phase C18 column.
- · Mobile phase A: Acetonitrile.
- Mobile phase B: Diluted hydrochloric acid.
- Extraction solvent: Acetonitrile and diluted hydrochloric acid mixture (proportions may need optimization for different matrices).[9]

2. Preparation of Standard Nisin Solutions:

- Prepare a stock solution of nisin in 0.02 N HCl.
- Prepare a series of working standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

- Weigh 20 g of the food sample.
- Add the extraction solvent (e.g., a mixture of acetonitrile and diluted HCl).[9]
- Extract nisin using ultrasonication and a water bath.[9]
- Centrifuge the mixture and collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter before injection.

4. Chromatographic Conditions:

- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and diluted hydrochloric acid.[9]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV at 220 nm.[9]
- Injection Volume: 20 μL.
- Gradient Elution: A typical gradient might run for 16 minutes.[9]

5. Quantification:

- Generate a standard curve by plotting the peak area of the nisin standard injections against their concentrations.
- Quantify nisin in the sample extracts by comparing their peak areas to the standard curve.



 Calculate the final concentration in the food sample, considering the initial sample weight and extraction volume.

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for quantifying nisin A and nisin Z in milk and cheese.[4][10]

- 1. Equipment and Reagents:
- LC-MS/MS system with an electrospray ionization (ESI) source.
- C18 analytical column (e.g., Poroshell 120 EC-C18).[11]
- Extraction solution: 0.1 M acetate buffer containing 1 M NaCl (pH 2.0) and methanol (1:1, v/v).[4][10]
- Mobile phase A: 0.5% formic acid in 20% acetonitrile.[11]
- Mobile phase B: Acetonitrile.[11]
- 2. Preparation of Standard Solutions:
- Prepare individual stock solutions of nisin A and nisin Z.
- Create a series of working standards by diluting the stock solutions.
- For accurate quantification, prepare matrix-matched calibration standards by spiking blank food matrix extracts with known concentrations of nisin.[11]
- 3. Sample Preparation:
- Homogenize the food sample (e.g., 5 g of milk or cheese) with the extraction solution.[4][10]
- Centrifuge the homogenate (e.g., at ≥ 5000 x g).[11]
- Filter the supernatant through a 0.22 μm PVDF membrane filter.[11]
- 4. LC-MS/MS Conditions:
- Column: C18 column.[11]
- Mobile Phase: A gradient elution using mobile phases A and B.
- Ion Source: ESI in positive ion mode.[11]
- MS/MS Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for nisin A and nisin Z.



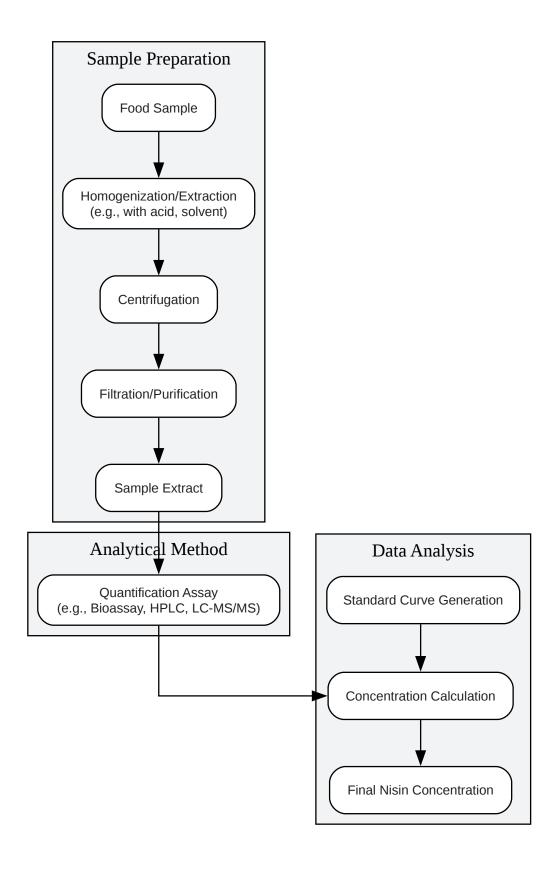
- Example transitions for Nisin A: m/z 667.1 > 804.9 (quantifier), m/z 667.1 > 801.0 (qualifier).
 [11]
- Example transitions for Nisin Z: m/z 671.6 > 810.9 (quantifier), m/z 671.6 > 744.5 (qualifier). [11]

5. Quantification:

- Identify nisin variants based on their retention times and specific MRM transitions.
- Quantify the concentration of each nisin variant using the matrix-matched calibration curve.
- Calculate the final concentration in the original food sample.

Visualizations

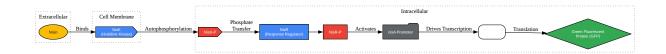




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Caption: General workflow for nisin quantification in food samples.





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Caption: NisRK two-component signal transduction system for GFP-based bioassay.[1]

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- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of Nisin in Food Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235011#methods-for-quantification-of-nisin-in-food-samples]

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